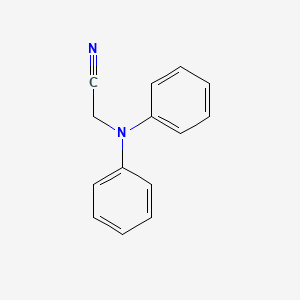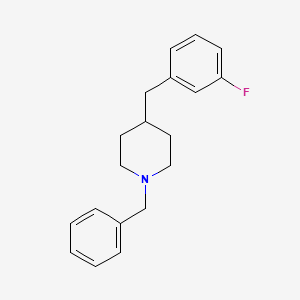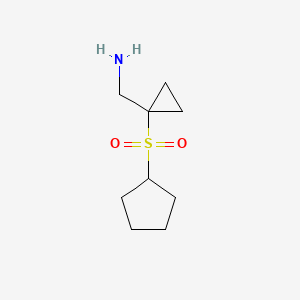
6-(Benzylthio)-5-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzylthio)-5-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a benzylthio group attached to the sixth position and a methyl group at the fifth position of the nicotinaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylthio)-5-methylnicotinaldehyde typically involves the introduction of the benzylthio group and the methyl group onto the nicotinaldehyde core. One common method involves the reaction of 5-methylnicotinaldehyde with benzylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Benzylthio)-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-(Benzylthio)-5-methylnicotinic acid.
Reduction: 6-(Benzylthio)-5-methyl-2-hydroxymethylnicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Benzylthio)-5-methylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Benzylthio)-5-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The benzylthio group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
6-(Benzylthio)-5-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(Benzylthio)-5-methyl-2-hydroxymethylnicotinaldehyde: Similar structure but with a hydroxymethyl group instead of an aldehyde.
6-(Benzylthio)-5-methylnicotinamide: Similar structure but with an amide group instead of an aldehyde.
Uniqueness: 6-(Benzylthio)-5-methylnicotinaldehyde is unique due to the presence of both the benzylthio and aldehyde groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H13NOS |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
6-benzylsulfanyl-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-11-7-13(9-16)8-15-14(11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clave InChI |
INJFRXZKIKBHCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1SCC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)
![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)
![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)







![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)
